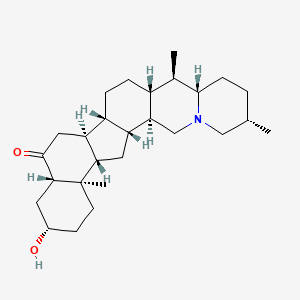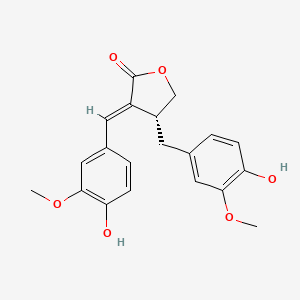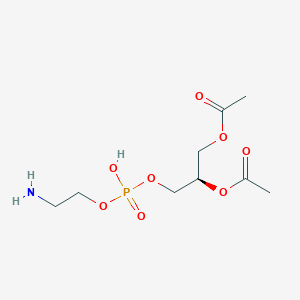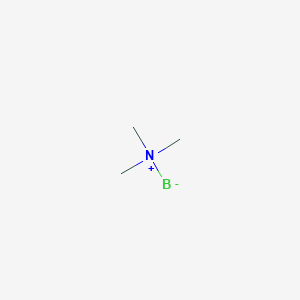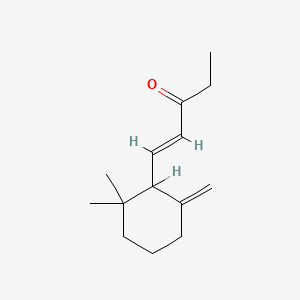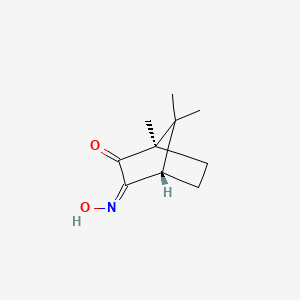![molecular formula C7H4ClF3N4 B1630966 7-Chlor-5-methyl-2-(Trifluormethyl)-[1,2,4]triazolo[1,5-a]pyrimidin CAS No. 885461-50-7](/img/structure/B1630966.png)
7-Chlor-5-methyl-2-(Trifluormethyl)-[1,2,4]triazolo[1,5-a]pyrimidin
Übersicht
Beschreibung
7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C7H4ClF3N4 . It is used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClF3N4/c1-3-2-4 (8)15-6 (12-3)13-5 (14-15)7 (9,10)11/h2H,1H3 . This indicates the presence of a triazolopyrimidine core with a trifluoromethyl group and a chlorine atom attached.Chemical Reactions Analysis
As a reactant, this compound is used in the iron-catalyzed cross-coupling of organometallic compounds . Further details about its reactivity or involvement in other chemical reactions are not available in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.58 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Die Trifluormethylgruppe, die in der Verbindung vorhanden ist, findet sich in vielen von der FDA zugelassenen Medikamenten wieder . Es ist bekannt, dass sie zahlreiche pharmakologische Aktivitäten aufweist . So enthält beispielsweise Travoprost, ein PGF2α-Analog und ein potenter Prostaglandin-F-Rezeptor-Agonist, eine ähnliche Struktur .
Krebsbehandlung
Verbindungen mit dem Pyrazolo[3,4-d]pyrimidin- und Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Gerüst, ähnlich der fraglichen Verbindung, wurden als neuartige CDK2-zielgerichtete Verbindungen synthetisiert . Diese Verbindungen haben in verschiedenen Zelllinien ein signifikantes wachstumshemmendes Verhalten gezeigt, was sie zu potenziellen Kandidaten für die Krebsbehandlung macht .
Synthese von Komplexen
Die Verbindung kann als Reaktant für die Synthese von Ruthenium(II)-Hmtpo-Komplexen verwendet werden . Diese Komplexe haben verschiedene Anwendungen im Bereich der Chemie und Materialwissenschaften .
Antimalaria-Aktivität
Die Verbindung kann auch als Reaktant für die Synthese von Dihydroorotat-Dehydrogenase-Inhibitoren verwendet werden . Diese Inhibitoren haben eine antimalaria-Aktivität gezeigt, was die Verbindung möglicherweise für die Entwicklung neuer Antimalariamedikamente nützlich macht .
Vilsmeier-Reaktion
Die Verbindung kann als Reaktant für die Vilsmeier-Reaktion von konjugierten Carbocyclen und Heterocyclen verwendet werden . Diese Reaktion ist eine Form der Formylierungsreaktion, die in der organischen Synthese weit verbreitet ist .
Behandlung von Alzheimer-Krankheit und Schlaflosigkeit
Polycyclische Systeme, die einen [1,2,4]triazolo[1,5-a]pyrimidin-Bestandteil enthalten, ähnlich der fraglichen Verbindung, werden als Corticotropin-Releasing-Faktor-1-Rezeptorantagonisten oder Kalziumkanal-Modulatoren beschrieben . Sie können zur Behandlung von Alzheimer-Krankheit und Schlaflosigkeit eingesetzt werden .
Antiparasitäre Aktivität
Komplexe von Triazolo-Pyrimidinen mit Pt und Ru sind hochwirksam gegen Parasiten . Dies deutet darauf hin, dass die Verbindung möglicherweise für die Entwicklung neuer Antiparasitenmedikamente verwendet werden könnte .
Krebsbehandlung mit Metallkomplexen
Dieselben Komplexe von Triazolo-Pyrimidinen mit Pt und Ru können auch zur Behandlung von Krebs verwendet werden . Dies eröffnet einen weiteren Weg für die Verwendung der Verbindung in der Krebsbehandlung .
Biochemische Analyse
Biochemical Properties
It is known that triazolopyrimidine derivatives exhibit versatile bioactivities, such as antibacterial, antiviral, and anticancer activities .
Cellular Effects
Some triazolopyrimidine derivatives have shown to inhibit the growth of certain cancer cells .
Molecular Mechanism
Some triazolopyrimidine derivatives have been found to interact with dihydroorotate dehydrogenase (DHODH) through strong hydrogen bonds .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Eigenschaften
IUPAC Name |
7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N4/c1-3-2-4(8)15-6(12-3)13-5(14-15)7(9,10)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRYBESGXFDOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885461-50-7 | |
| Record name | 7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

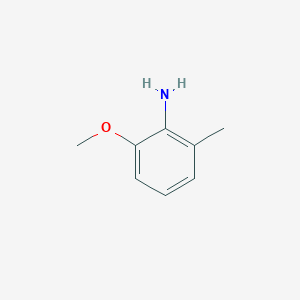
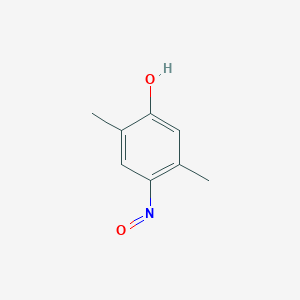
![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)

